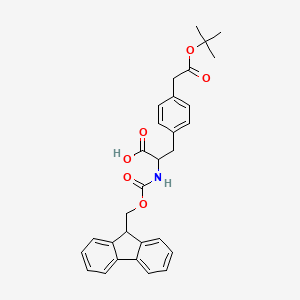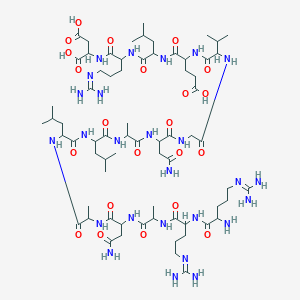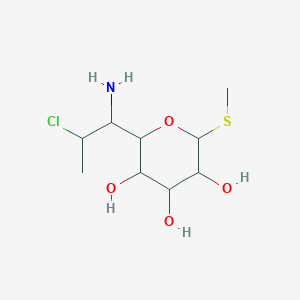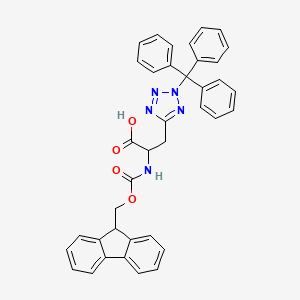
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a phenylmethoxy group and a chloro-hydroxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzoxazinone precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The phenylmethoxy group is then introduced via an etherification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of biocatalysts, such as ketoreductases, can also be employed to achieve high stereoselectivity and optical purity . The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while substitution of the chloro group with an amine yields an amino derivative .
Wissenschaftliche Forschungsanwendungen
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloro-hydroxyethyl side chain is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The phenylmethoxy group may enhance its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-chloro-1-hydroxyethyl)phenol: Similar in structure but lacks the benzoxazinone core.
3-[(1R)-2-chloro-1-hydroxyethyl]phenol: Another related compound with a simpler structure
Uniqueness
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a benzoxazinone core with a chloro-hydroxyethyl side chain and a phenylmethoxy group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H16ClNO4 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7,15,20H,8-10H2,(H,19,21) |
InChI-Schlüssel |
XEOFGWFROZZMSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(CCl)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B13395025.png)



![[4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-[4-(hydroxymethyl)oxan-4-yl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;[4-[4-[2-(fluoromethylidene)butoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-[1-(hydroxymethyl)cyclopropyl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-methyloxan-3-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-morpholin-4-yl-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(4-phenyloxan-4-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13395056.png)





![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate](/img/structure/B13395107.png)

![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)
